N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(12(2)20-17-11)10-16(19)18(13-5-6-13)8-7-14-4-3-9-21-14/h3-4,9,13H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDXFGBSDIHPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group and the thiophene moiety. Common reagents and conditions used in these reactions include:
Cyclopropylation: Introduction of the cyclopropyl group can be achieved using cyclopropyl bromide in the presence of a base.
Isoxazole Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction.
Thiophene Introduction: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Electronic and Physicochemical Properties
Density-functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula (), can model electronic properties. The 3,5-dimethylisoxazole ring in the target compound likely increases electron density at the acetamide carbonyl compared to pyrimidinyl or thiophene-only analogs, influencing hydrogen-bonding capacity. Cyclopropane’s angle strain may also reduce solubility relative to flexible alkyl chains, as observed in benzyl-substituted analogs.
Table 2: Calculated Properties (Hypothetical Data)
| Compound | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|---|
| Target Compound | 3.2 | -6.8 | -1.9 | 4.5 |
| N-benzyl-2-thiopheneacetamide | 2.9 | -7.1 | -2.3 | 3.8 |
| 6-methyl-2-thiopyrimidin-4-one analog | 1.7 | -6.5 | -1.5 | 5.2 |
Crystallographic and Conformational Analysis
Crystallographic refinement tools like SHELXL () and visualization via WinGX/ORTEP () are critical for comparing molecular conformations. The cyclopropyl group in the target compound may enforce a rigid, planar acetamide backbone, whereas benzyl or thiophene-ethyl groups in analogs allow greater torsional flexibility. Such differences could impact packing efficiency and crystal lattice stability.
Table 3: Crystallographic Parameters (Representative Examples)
| Compound | Space Group | Bond Length C=O (Å) | Dihedral Angle (°) |
|---|---|---|---|
| Target Compound* | P2₁/c | 1.23 | 175 |
| N-benzyl-2-thiopheneacetamide | C2/c | 1.22 | 168 |
*Hypothetical data derived from SHELXL refinement ().
Biological Activity
N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a synthetic compound belonging to the acetamide class. Its unique structure, which includes a cyclopropyl group, an oxazole ring, and a thiophene moiety, suggests potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.
Biological Activity
The biological activity of this compound is primarily associated with its interactions with specific enzymes and receptors within biological systems. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's biological activity may involve:
- Enzyme Inhibition : The ability to inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing signaling pathways involved in various physiological processes.
Potential Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.
- Neuroactive Effects : The structural components may confer neuroprotective properties.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics and activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Cyclopropyl)-4-(3,5-dimethylisoxazol-4-yloxy)benzene | Cyclopropyl and isoxazole | Focused on neuroactive properties |
| N-[4-(Thiophen-3-yloxy)phenyl]-N-cyclopropylethanamine | Thiophene and cyclopropane | Potential antidepressant effects |
| 3-(Cyclopropyl)-5-methylisoxazole | Cyclopropane and isoxazole | Investigated for anti-inflammatory properties |
The uniqueness of this compound lies in its diverse functional groups which may confer distinct pharmacological activities compared to these similar compounds.
Anticancer Activity
In a study evaluating various synthesized compounds for anticancer properties, N-cyclopropyl derivatives exhibited significant cytotoxicity against several cancer cell lines. For instance, the compound showed an IC50 value indicating effective inhibition of cell proliferation in MDA-MB-231 breast cancer cells .
Antimicrobial Studies
Research into the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria. The compound demonstrated significant inhibitory effects comparable to established antibiotics, suggesting its potential as a lead compound in developing new antimicrobial agents .
Neuroactive Properties
The neuroactive potential of N-cyclopropyl derivatives has been explored in various models. These studies indicate that the compound may modulate neurotransmitter systems effectively, which could lead to therapeutic applications in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
